An In-depth Technical Guide to 3-(2-Hydroxypropan-2-yl)phenol (CAS 7765-97-1)
An In-depth Technical Guide to 3-(2-Hydroxypropan-2-yl)phenol (CAS 7765-97-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Phenolic Building Block
3-(2-Hydroxypropan-2-yl)phenol, with its unique structural combination of a phenol and a tertiary alcohol, presents itself as a compelling building block in the landscape of synthetic chemistry and drug discovery. This guide aims to provide a comprehensive technical overview of this molecule, moving beyond a simple recitation of properties to offer insights into its synthesis, characterization, and potential applications. As a Senior Application Scientist, the emphasis here is not just on the "what," but the "why"—elucidating the chemical principles and experimental considerations that are paramount for its effective utilization in a research and development setting.
Core Molecular Identity and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application. Here, we delineate the key identifiers and physicochemical characteristics of 3-(2-Hydroxypropan-2-yl)phenol.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 7765-97-1 | [1] |
| IUPAC Name | 3-(2-hydroxypropan-2-yl)phenol | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| InChI | InChI=1S/C9H12O2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,10-11H,1-2H3 | [1] |
| InChIKey | KNCICOZTHWGRMY-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C1=CC(=CC=C1)O)O | [1] |
| Synonyms | 3-(2-HYDROXY-2-PROPYL)PHENOL, m-Hydroxycumyl alcohol, 3-(1-hydroxy-1-methylethyl)phenol | [1] |
Physicochemical Data
The majority of publicly available data for the physicochemical properties of 3-(2-Hydroxypropan-2-yl)phenol are computationally predicted. While these values provide useful estimations, they should be experimentally verified for critical applications.
| Property | Predicted Value | Notes |
| Melting Point | 105-106 °C | Predicted data; experimental verification is recommended. |
| Boiling Point | 288.2 ± 15.0 °C at 760 mmHg | Predicted data; experimental verification is recommended. |
| Density | 1.122 ± 0.06 g/cm³ | Predicted data; experimental verification is recommended. |
| pKa | 9.94 ± 0.10 | Predicted data; refers to the phenolic hydroxyl group. |
| Appearance | White to off-white solid | General description from suppliers. |
| Solubility | Soluble in organic solvents, limited solubility in water | General property of similar phenolic compounds. |
Synthesis and Purification: A Practical Approach
The most common and logical synthetic route to 3-(2-Hydroxypropan-2-yl)phenol is through the Grignard reaction, a cornerstone of C-C bond formation in organic chemistry. This involves the reaction of an organomagnesium halide with a carbonyl compound.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis points to methyl 3-hydroxybenzoate as a readily available starting material. The tertiary alcohol can be formed by the addition of two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide or chloride) to the ester carbonyl. The phenolic hydroxyl group, being acidic, will react with the Grignard reagent and must be accounted for in the stoichiometry. Therefore, at least three equivalents of the Grignard reagent are required.
Caption: Retrosynthetic approach for 3-(2-Hydroxypropan-2-yl)phenol.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a generalized procedure based on standard laboratory practices for Grignard reactions with esters.[2] It is crucial to perform this reaction under anhydrous conditions to prevent quenching of the Grignard reagent.
Materials and Reagents:
-
Methyl 3-hydroxybenzoate
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (dilute)
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of methyl iodide or methyl bromide in anhydrous diethyl ether or THF.
-
Add a small portion of the methyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has been consumed.
-
-
Reaction with Methyl 3-hydroxybenzoate:
-
Dissolve methyl 3-hydroxybenzoate in anhydrous THF.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the solution of methyl 3-hydroxybenzoate to the Grignard reagent via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
If a precipitate forms, it can be dissolved by adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Caption: Experimental workflow for the synthesis of 3-(2-Hydroxypropan-2-yl)phenol.
Spectral Characterization: The Molecular Fingerprint
While specific, experimentally-derived spectra for 3-(2-Hydroxypropan-2-yl)phenol are not widely available in public databases, we can predict the expected spectral features based on its structure. These predictions are invaluable for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons.
-
Aromatic Protons (δ 6.5-7.5 ppm): The four protons on the benzene ring will appear in this region. Due to the meta-substitution pattern, a complex splitting pattern is anticipated.
-
Methyl Protons (δ ~1.5 ppm): The two methyl groups are chemically equivalent and will therefore appear as a single sharp peak (a singlet) integrating to six protons.
-
Hydroxyl Protons (variable): The chemical shifts of the phenolic and tertiary alcohol hydroxyl protons are highly dependent on the solvent, concentration, and temperature. They may appear as broad singlets and can exchange with D₂O, leading to the disappearance of their signals, a useful diagnostic tool.[3]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the phenolic hydroxyl group will be the most downfield in this region.
-
Quaternary Carbon of the Propan-2-yl group (δ ~70 ppm): The carbon atom attached to the tertiary hydroxyl group will appear in this region.
-
Methyl Carbons (δ ~30 ppm): The two equivalent methyl carbons will give rise to a single signal.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
-
O-H Stretching (3200-3600 cm⁻¹): A broad and strong absorption band in this region is characteristic of the hydroxyl groups (both phenolic and alcoholic) due to hydrogen bonding.[4]
-
C-H Stretching (Aromatic) (3000-3100 cm⁻¹): Peaks in this region indicate the presence of C-H bonds on the benzene ring.
-
C-H Stretching (Aliphatic) (2850-3000 cm⁻¹): Absorptions here correspond to the C-H bonds of the methyl groups.
-
C=C Stretching (Aromatic) (1450-1600 cm⁻¹): A series of peaks in this region are characteristic of the benzene ring.
-
C-O Stretching (1000-1260 cm⁻¹): Strong bands in this region will be present due to the C-O bonds of both the phenolic and alcoholic groups.[4]
Mass Spectrometry (MS)
Electron impact mass spectrometry will likely show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns to expect include:
-
Loss of a methyl group (-CH₃): A prominent peak at m/z = 137.
-
Loss of water (-H₂O): A peak at m/z = 134.
-
Cleavage of the C-C bond between the aromatic ring and the propan-2-yl group. [5]
Applications in Research and Drug Development
3-(2-Hydroxypropan-2-yl)phenol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[6]
A Versatile Building Block in Medicinal Chemistry
The presence of two modifiable functional groups, a phenol and a tertiary alcohol, makes this molecule a versatile scaffold for the synthesis of new chemical entities. The phenolic hydroxyl group can be readily alkylated, acylated, or used in coupling reactions, while the tertiary alcohol can be a site for further functionalization or can influence the molecule's solubility and hydrogen bonding capabilities. Phenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[7][8] Derivatives of 3-(2-Hydroxypropan-2-yl)phenol could be explored for similar activities.
Precursor for Bioactive Molecules
While specific examples of marketed drugs derived directly from 3-(2-Hydroxypropan-2-yl)phenol are not readily apparent, its structural motifs are present in various bioactive compounds. Its use as an intermediate in the synthesis of pharmaceutical compounds has been noted.[9] For instance, the combination of a phenol and a tertiary alcohol can be found in certain classes of synthetic estrogens or other receptor modulators. Researchers can utilize this compound as a starting material to build more complex molecular architectures for screening in various biological assays.
Safety and Toxicology
A comprehensive understanding of the toxicological profile of any chemical is essential for its safe handling and for assessing its potential as a therapeutic agent.
Hazard Identification
Based on data for similar phenolic compounds, 3-(2-Hydroxypropan-2-yl)phenol should be handled with care. The following GHS hazard statements are associated with its isomers and related compounds:
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[10]
Toxicological Considerations
Phenols as a class of compounds can cause corrosive injury to the skin, eyes, and respiratory tract. Systemic absorption can lead to various adverse effects.[4] In vitro studies on various phenolic compounds have demonstrated cytotoxicity, often linked to the generation of reactive oxygen species.[12][13] It is therefore imperative to handle 3-(2-Hydroxypropan-2-yl)phenol in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion and Future Perspectives
3-(2-Hydroxypropan-2-yl)phenol is a molecule with significant untapped potential. Its straightforward synthesis and the presence of two distinct and reactive functional groups make it an attractive starting point for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research is warranted to experimentally determine its physicochemical properties, fully characterize its spectral data, and explore the biological activities of its derivatives. This guide provides a solid foundation of technical knowledge to empower researchers to unlock the full potential of this versatile chemical building block.
References
Sources
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